1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Overview
Description
1,3-Diethyl-1,1,3,3-tetramethyldisilazane is a useful research compound. Its molecular formula is C8H23NSi2 and its molecular weight is 189.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrosilylation Reactions
1,3-Diethyl-1,1,3,3-tetramethyldisilazane is utilized in hydrosilylation reactions. Notably, the interaction between 1,1,3,3-tetramethyldisilazane and 1,3-divinyl-1,1,3,3-tetramethyldisilazane in the presence of Karstedt's catalyst results in the formation of large macrocycles. This process, however, has limitations in deprotonation–substitution reactions of these macrocycles. It's also used in creating derivatives through trimethylsilation and methylation, which engage in hydrosilylation reactions to yield high amounts of large macrocycles (Rasul & Son, 2002).
Catalytic Applications in Polymerization
The compound finds application in the synthesis of tantalacarborane complexes which are active as catalysts in the polymerization of ethylene. These complexes produce polyethylenes with varying morphologies and high molecular weights. This application showcases the versatility of this compound in creating catalysts for polymer production (Yinghuai et al., 2009).
Role in Reaction of Trichlorogermane and Trimethylgermane Etherates
The compound is involved in reactions with trichlorogermane and trimethylgermane etherates, where the ratio of reactants influences the structure and reactivity of the resulting complexes. The hydrogermylation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with trimethylgermane in the presence of Karstedtʼs catalyst leads to the formation of anti-Markovnikov adducts, indicating its significance in directing reaction pathways (Lakhtin et al., 2020).
New Method for Preparation of Alkoxysilane
1,1,3,3-Tetramethyldisiloxane is reported to provide a new method for the preparation of alkoxysilane. This method involves the ring-opening of ethers and epoxides to yield protected alcohols and is also applicable for the protection of primary or secondary alcohols and the reduction of aldehydes and ketones to alkoxysilanes. This highlights the compound's utility in synthetic chemistry for protecting group strategies and transformations (Pehlivan et al., 2011).
Mechanism of Action
Safety and Hazards
1,3-Diethyl-1,1,3,3-tetramethyldisilazane is classified as a flammable liquid (H226) and causes severe skin burns and eye damage (H314). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): removing all contaminated clothing and rinsing skin with water or showering (P303 + P361 + P353) .
Properties
IUPAC Name |
[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNQQUEUYMEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)N[Si](C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170550 | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17882-94-9 | |
Record name | 1-Ethyl-N-(ethyldimethylsilyl)-1,1-dimethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17882-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diethyl-1,1,3,3-tetramethyldisilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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